molecular formula C21H17NO3 B14723808 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid CAS No. 5397-56-8

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid

Katalognummer: B14723808
CAS-Nummer: 5397-56-8
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: GHTGNYOWLDGOGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is an organic compound with the molecular formula C21H17NO3 It is characterized by the presence of a benzoic acid moiety linked to an amino group, which is further connected to a 2-oxo-1,2-diphenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid typically involves the reaction of 2-oxo-1,2-diphenylethylamine with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-oxo-1,2-diphenylethylamine reacts with the carboxyl group of benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-Oxo-1-naphthylidene)methylamino]benzoic acid
  • 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid

Uniqueness

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

5397-56-8

Molekularformel

C21H17NO3

Molekulargewicht

331.4 g/mol

IUPAC-Name

3-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid

InChI

InChI=1S/C21H17NO3/c23-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)22-18-13-7-12-17(14-18)21(24)25/h1-14,19,22H,(H,24,25)

InChI-Schlüssel

GHTGNYOWLDGOGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.